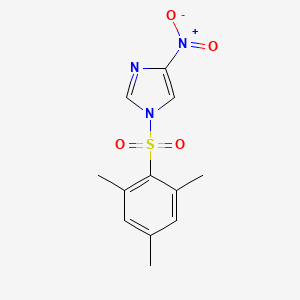

1-(Mesitylene-2-sulfonyl)-4-nitroimidazole

Description

Contextualization of Nitroimidazole Scaffolds in Synthetic Chemistry

The nitroimidazole scaffold is a cornerstone in the world of heterocyclic chemistry and drug discovery. First identified in the 1950s with the discovery of the natural product Azomycin (2-nitroimidazole), this chemical framework has proven to be exceptionally versatile. researchgate.netnih.gov The electron-rich nature of the imidazole (B134444) ring, combined with the electron-withdrawing properties of the nitro group, imparts a unique reactivity profile. nih.gov This has led to the development of a multitude of functionalized nitroimidazoles. nih.gov

Historically, these compounds have been pivotal in medicinal chemistry, forming the basis for numerous life-saving drugs against bacterial, parasitic, and viral infections, as well as for cancer therapy and diagnostic imaging agents. researchgate.netnih.govacs.org The imidazole core itself is a privileged structure, found in essential biomolecules like the amino acid histidine, and it often participates in crucial biological interactions through hydrogen bonding and catalysis. nih.govnih.gov The continuous exploration of the nitroimidazole scaffold in synthetic chemistry underscores its enduring importance in creating novel molecules with diverse applications. nih.gov

Significance of Arenesulfonyl Groups in Activating Heterocyclic Systems

Arenesulfonyl groups are powerful tools in organic synthesis, primarily recognized for their ability to "activate" heterocyclic systems. When attached to a nitrogen atom within a heterocycle, such as imidazole, the sulfonyl group functions as a strong electron-withdrawing group. This attachment significantly modifies the electronic properties of the heterocyclic ring, influencing its reactivity.

One key role of the N-sulfonyl group is to serve as a good leaving group, facilitating nucleophilic substitution reactions at the nitrogen-bearing carbon. For instance, methods have been developed for preparing sulfonylureas from N,N'-sulfuryldiimidazoles through sequential activation by alkylation and subsequent nucleophilic displacement. acs.org This demonstrates how the sulfonyl moiety can render the imidazole susceptible to reactions it would not otherwise undergo.

Furthermore, N-sulfonyl groups are instrumental in directing and enabling a variety of chemical transformations. In the realm of catalysis, N-sulfonyl triazoles are used to generate reactive rhodium-iminocarbene intermediates, which can then be used to synthesize other heterocycles, including imidazoles. nih.gov The sulfonyl group can also influence the stability and reactivity of adjacent functional groups and even entire ring systems, as seen in the ring-opening reactions of N-sulfonyl aziridines. mdpi.com This activating and directing capability makes arenesulfonyl groups indispensable for the functionalization and elaboration of heterocyclic structures.

Historical Development and Initial Characterization of 1-(Mesitylene-2-sulfonyl)-4-nitroimidazole

The synthesis of this compound is conceptually straightforward, typically involving the reaction of 4-nitroimidazole (B12731) with mesitylene-2-sulfonyl chloride. chemicalbook.com In this reaction, the nucleophilic nitrogen of the 4-nitroimidazole ring attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a new nitrogen-sulfur bond and the elimination of hydrochloric acid.

Despite its clear synthetic pathway, specific details regarding the initial synthesis and comprehensive characterization of this compound are not extensively documented in widely available scientific literature. Chemical suppliers list the compound and provide basic physical data, but often note that detailed analytical data has not been collected, placing the responsibility of confirming the product's identity and purity on the researcher. sigmaaldrich.com This suggests that the compound is primarily available as a reagent for early-stage discovery research rather than a widely characterized substance. sigmaaldrich.com

Below are the known properties for this compound:

| Property | Value |

| Chemical Formula | C₁₂H₁₃N₃O₄S |

| Molecular Weight | 295.319 g/mol |

| CAS Number | 71100-55-5 |

| InChI Key | PAKWZTBBQYPFSX-UHFFFAOYSA-N |

Structure

2D Structure

3D Structure

Properties

CAS No. |

71100-55-5 |

|---|---|

Molecular Formula |

C12H13N3O4S |

Molecular Weight |

295.32 g/mol |

IUPAC Name |

4-nitro-1-(2,4,6-trimethylphenyl)sulfonylimidazole |

InChI |

InChI=1S/C12H13N3O4S/c1-8-4-9(2)12(10(3)5-8)20(18,19)14-6-11(13-7-14)15(16)17/h4-7H,1-3H3 |

InChI Key |

PAKWZTBBQYPFSX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2C=C(N=C2)[N+](=O)[O-])C |

Origin of Product |

United States |

Synthetic Methodologies for 1 Mesitylene 2 Sulfonyl 4 Nitroimidazole and Its Precursors

Synthesis of the 4-Nitroimidazole (B12731) Core

The initial and critical phase in the synthesis of the target compound is the production of 4-nitroimidazole. This is primarily achieved through the direct nitration of imidazole (B134444). Various strategies have been developed to optimize this electrophilic substitution reaction, focusing on yield, safety, and environmental impact.

Nitration Strategies for Imidazole Derivatives

The introduction of a nitro group onto the imidazole ring is a well-established but challenging transformation. The strong deactivating effect of the resulting nitro group makes subsequent nitrations difficult, which aids in achieving mono-nitration. youtube.com The primary methods employed involve the use of strong nitrating agents, typically in acidic media.

The most conventional method for synthesizing 4-nitroimidazole involves the use of a mixed acid solution, typically a combination of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃). tsu.ru In this process, imidazole is first dissolved in sulfuric acid to form a disulfuric imidazole salt. researchgate.net This protonation step deactivates the ring towards electrophilic attack but facilitates the reaction at a controlled temperature. The subsequent addition of nitric acid generates the nitronium ion (NO₂⁺), the active electrophile, which then attacks the imidazole ring.

The reaction conditions, such as temperature, reaction time, and the ratio of acids, are critical parameters that significantly influence the yield and purity of the product. researchgate.netresearchgate.net Optimal conditions have been achieved through systematic studies, with some processes reporting yields as high as 96.1%. chemicalbook.com For instance, one optimized procedure involves a molar ratio of imidazole to nitric acid of 1:1.2 and a volume ratio of oleum (B3057394) (10%) to nitric acid of 3.4:1, conducted at 55-65°C for 2 hours, resulting in a 92.7% yield. researchgate.net Another approach utilizes a flow reactor with a molar ratio of nitric acid to imidazole of 1.1 at 60°C, achieving a 96.1% yield. chemicalbook.com

| Reactants | Key Conditions | Yield (%) | Reference |

|---|---|---|---|

| Imidazole, H₂SO₄, HNO₃, Oleum (10%) | Molar ratio (Imidazole:HNO₃) = 1:1.2; Temp: 55-65°C; Time: 2 h | 92.7 | researchgate.net |

| Imidazole, H₂SO₄ (98%), HNO₃ (98%) | Molar ratio (HNO₃:Imidazole) = 1.1; Temp: 60°C; Flow reactor | 96.1 | chemicalbook.com |

| Imidazole, H₂SO₄, HNO₃ | Temp: 130°C; Time: >1 h | 51.9 | icm.edu.pl |

| Imidazole, H₂SO₄ (95%), HNO₃ (69%) | Temp: raised to 100°C; Time: 5 h | 78 | tsu.ru |

An alternative and often more efficient method for nitration involves the use of dinitrogen pentoxide (N₂O₅). nih.gov This reagent is considered a powerful and "clean" nitrating agent because it can be used almost stoichiometrically, which significantly reduces the volume of acidic waste compared to mixed acid methods. nih.govresearchgate.net

For the synthesis of 4-nitroimidazole, a preparation method utilizes an N₂O₅-mixed acid nitrating agent. google.com The process begins similarly with the preparation of a disulfated imidazole salt from concentrated sulfuric acid and imidazole. This solution is then heated, and the N₂O₅-containing nitrating agent is added. google.com This approach has been reported to increase the reaction yield to 95.5% while reducing nitric acid consumption, lowering the reaction temperature, and shortening the reaction time, thus presenting a more environmentally friendly and cost-effective option for industrial-scale production. google.com

| Reactants | Key Conditions | Yield (%) | Reference |

|---|---|---|---|

| Disulfated imidazole salt, N₂O₅-mixed acid | Temp: 45-55°C; Time: 30-35 min incubation post-addition | 95.5 | google.com |

Functionalization of the Imidazole Nitrogen (N1-Position)

Once the 4-nitroimidazole core is synthesized, the next step towards the final product is the functionalization at the N1 nitrogen atom. The hydrogen atom on the nitrogen in the imidazole ring exists in a tautomeric equilibrium, making the 4 and 5 positions equivalent. google.com For synthetic purposes, it is designated as 4-nitroimidazole. This N-H proton is acidic and can be removed by a base, allowing for subsequent reactions with electrophiles.

Installation of the Mesitylene-2-sulfonyl Moiety

The final structural component, the mesitylene-2-sulfonyl group, is introduced onto the N1 position of the 4-nitroimidazole ring. This is accomplished through a sulfonylation reaction.

Sulfonylation Reactions on Nitrogen Heterocycles

Sulfonylation of nitrogen heterocycles is a common strategy for creating sulfonamides. The reaction typically involves the deprotonation of the N-H bond of the heterocycle, followed by nucleophilic attack on the sulfur atom of a sulfonyl chloride.

In the synthesis of the target compound, 1-(Mesitylene-2-sulfonyl)-4-nitroimidazole, 4-nitroimidazole is reacted with mesitylene-2-sulfonyl chloride. This reaction is analogous to the synthesis of 1-(Mesitylenesulfonyl)-3-nitro-1,2,4-triazole (MSNT), a widely used coupling agent in organic synthesis. researchgate.net In the synthesis of MSNT, 3-nitro-1H-1,2,4-triazole is reacted with mesitylenesulfonyl chloride in the presence of a base like triethylamine. researchgate.net A similar protocol is applied for the synthesis of this compound, where a suitable base is used to deprotonate the 4-nitroimidazole, which then reacts with mesitylene-2-sulfonyl chloride to yield the final product.

The general reaction scheme is as follows: 4-Nitroimidazole + Base → 4-Nitroimidazolide anion 4-Nitroimidazolide anion + Mesitylene-2-sulfonyl chloride → this compound + Chloride salt

This sulfonylation step is crucial as it covalently links the two key precursors, completing the synthesis of this compound.

Optimizing Reaction Conditions for N1-Sulfonylation

The N1-sulfonylation of 4-nitroimidazole is a key transformation that involves the formation of a nitrogen-sulfur bond. This reaction is typically achieved by first deprotonating the 4-nitroimidazole ring with a suitable base to form a nucleophilic imidazolide (B1226674) anion, which then attacks the electrophilic sulfur atom of mesitylene-2-sulfonyl chloride. The choice of base, solvent, and temperature are critical parameters that significantly influence the reaction's efficiency and outcome.

While specific optimization studies for the N1-sulfonylation of 4-nitroimidazole with mesitylene-2-sulfonyl chloride are not extensively detailed in publicly accessible literature, valuable insights can be drawn from analogous N-alkylation studies on the 4-nitroimidazole scaffold. Research into N-alkylation reveals that a combination of a moderately strong base and an appropriate polar aprotic solvent is crucial for achieving high yields. Hakmaoui, et al. (2022) demonstrated that for N-alkylation, heating the reaction mixture generally improves yields, with potassium carbonate in acetonitrile (B52724) being a particularly effective combination. acs.orgresearchgate.net These findings suggest a solid starting point for optimizing the N-sulfonylation process.

The following table summarizes reaction conditions investigated for the analogous N-alkylation of 4-nitroimidazole, which can inform the optimization of the N1-sulfonylation reaction.

| Entry | Base | Solvent | Temperature | Yield Range (%) |

|---|---|---|---|---|

| 1 | Potassium Carbonate (K₂CO₃) | Acetonitrile (CH₃CN) | 60°C | 66-85 |

| 2 | Potassium Carbonate (K₂CO₃) | Dimethylformamide (DMF) | Room Temp | Low |

| 3 | Potassium Hydroxide (KOH) | Acetonitrile (CH₃CN) | 60°C | Moderate |

| 4 | Potassium Hydroxide (KOH) | Dimethyl Sulfoxide (B87167) (DMSO) | Room Temp | Low |

Based on these analogous findings, optimal conditions for N1-sulfonylation would likely involve a polar aprotic solvent like acetonitrile to facilitate the dissolution of the imidazole salt and a carbonate base to effectively deprotonate the imidazole without introducing competing nucleophiles. Heating the reaction, for instance to 60°C, appears to be beneficial for driving the reaction to completion and improving yields. acs.orgresearchgate.net

Purification and Characterization Methodologies

Following the synthesis, a robust purification and characterization process is essential to isolate the target compound and verify its structural integrity and purity.

Purification:

The primary method for purifying this compound from the crude reaction mixture is column chromatography .

Stationary Phase: Silica gel is the standard stationary phase used for this class of compounds due to its efficacy in separating molecules based on polarity.

Mobile Phase (Eluent): A gradient solvent system is typically employed. The separation process often starts with a non-polar solvent, such as hexane, and the polarity is gradually increased by adding a more polar solvent like ethyl acetate (B1210297) or dichloromethane. This allows for the sequential elution of non-polar impurities, followed by the desired, more polar product. The progress is monitored using thin-layer chromatography (TLC). For related nitroimidazole sulfones, eluent systems such as dichloromethane-ethyl acetate have been successfully used. rsc.org

Characterization:

Once purified, the compound's identity and purity are confirmed using a suite of standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation. ¹H NMR provides information on the electronic environment and connectivity of protons, with characteristic signals expected for the aromatic protons of the mesitylene (B46885) group and the protons on the nitroimidazole ring. researchgate.net ¹³C NMR spectroscopy is used to confirm the carbon skeleton of the molecule.

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight and confirm the elemental composition (C₁₂H₁₃N₃O₄S) of the compound.

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify key functional groups. Characteristic strong absorption bands are expected for the sulfonyl group (S=O stretches, typically in the 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ regions) and the nitro group (N-O asymmetric and symmetric stretches, typically around 1550-1490 cm⁻¹ and 1355-1315 cm⁻¹).

Liquid Chromatography (LC): Techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are used to assess the purity of the final compound. For many nitroimidazole derivatives, reversed-phase columns, such as those with pentafluorophenyl functionalities, are used with mobile phases consisting of acetonitrile and acidified water. nih.gov

Chemical Reactivity and Mechanistic Investigations of 1 Mesitylene 2 Sulfonyl 4 Nitroimidazole

Nucleophilic Reactivity of the Imidazole (B134444) Ring System

The imidazole ring in 1-(mesitylene-2-sulfonyl)-4-nitroimidazole is the primary site for nucleophilic attack. The inherent reactivity of the ring is significantly influenced by the electronic and steric properties of its substituents.

Influence of the Nitro Group on Nucleophilic Attack

The nitro group at the C4 position of the imidazole ring plays a crucial role in activating the molecule towards nucleophilic attack. As a potent electron-withdrawing group, it significantly reduces the electron density of the imidazole ring, making it more electrophilic and susceptible to reaction with nucleophiles. lookchem.comresearchgate.netnih.gov This activation is a common feature in nitro-substituted heterocyclic compounds. psu.edu Studies on related nitroimidazoles have demonstrated that the presence of a nitro group facilitates nucleophilic substitution reactions, often at positions activated by its electron-withdrawing nature. lookchem.comresearchgate.net For instance, in dihalogenated 1-methyl-5-nitroimidazoles, nucleophilic attack occurs preferentially at specific halogenated positions, a selectivity driven by the electronic influence of the nitro group. lookchem.com

Role of the Mesitylene-2-sulfonyl Substituent in Modulating Reactivity

The mesitylene-2-sulfonyl group attached to the N1 position of the imidazole ring exerts both steric and electronic effects that modulate the ring's reactivity. Sterically, the bulky mesityl group (2,4,6-trimethylphenyl) can hinder the approach of nucleophiles to the N1 and adjacent C2 and C5 positions. This steric hindrance can direct nucleophilic attack to the less encumbered C4 and C5 positions of the imidazole ring.

Electronically, the sulfonyl group is strongly electron-withdrawing, further enhancing the electrophilicity of the imidazole ring. This electronic-withdrawing effect, in concert with the nitro group, renders the entire imidazole system highly susceptible to nucleophilic addition and subsequent ring transformations. However, the bulky nature of the mesityl group can also influence the orientation of the sulfonyl group relative to the imidazole ring, potentially affecting the orbital overlap and the extent of electronic communication.

Imidazole Ring Opening and Transformation Reactions Induced by Nucleophiles

The high degree of electrophilicity of the this compound ring system makes it prone to ring-opening and transformation reactions upon treatment with various nucleophiles.

While specific studies on degenerated ring transformations of this compound are not extensively documented, the concept, as observed in related heterocyclic systems like 1,2,3-triazoles, can be considered. nih.gov A degenerated ring transformation is a process where the core heterocyclic ring undergoes a series of bond cleavage and formation steps, often induced by a nucleophile, to regenerate the same heterocyclic system but with a rearrangement of the atoms. In the context of the imidazole ring, this could theoretically involve nucleophilic attack, ring opening to an intermediate, followed by recyclization. The steric and electronic factors of both the mesitylene-2-sulfonyl and nitro groups would be critical in determining the feasibility and pathway of such a transformation.

The reaction of activated nitroimidazoles with nucleophiles can lead to the formation of other heterocyclic systems, such as oxadiazoles (B1248032) and triazoles. nih.govresearchgate.netnih.govresearchgate.net These transformations typically involve nucleophilic attack on the imidazole ring, leading to ring opening and subsequent recyclization with the incorporated nucleophile. For instance, the synthesis of various oxadiazole and triazole derivatives often utilizes nitroimidazole precursors, highlighting the utility of the activated nitroimidazole core as a building block for other heterocycles. mdpi.comfrontiersin.orgmdpi.comorganic-chemistry.orgjchemrev.comscienceopen.com

Table 1: Examples of Heterocyclic Transformations from Nitroimidazole Derivatives

| Starting Nitroimidazole Derivative | Reagent/Condition | Resulting Heterocycle | Reference |

| 2-Methyl-5-nitro-1H-imidazole derivative | Various | 1,3,4-Oxadiazole derivative | nih.gov |

| 5-Nitroimidazole derivative | Various | 1,2,4-Triazole hybrid | researchgate.net |

| 2-Nitroimidazole derivative | Click Chemistry | 1,2,3-Triazole analogue | nih.gov |

S-N(1) Bond Ionization and Related Mechanisms

The bond between the sulfur atom of the sulfonyl group and the N1 nitrogen of the imidazole ring is a critical linkage in the molecule. The stability and reactivity of this S-N(1) bond are influenced by the electronic environment of both the sulfonyl group and the imidazole ring.

Cleavage of the S-N bond in sulfonamides can occur under certain conditions, often facilitated by nucleophilic attack on the sulfur atom or by protonation under acidic conditions. nih.gov In the case of this compound, the electron-withdrawing nature of the 4-nitroimidazole (B12731) moiety would make it a good leaving group. Therefore, nucleophilic attack at the sulfonyl sulfur could lead to the cleavage of the S-N(1) bond.

Furthermore, studies on the fragmentation of sulfonamides have shown that heterolytic cleavage of the S-N bond is a possible pathway, with the stability of the resulting fragments playing a key role. researchgate.net The potential for the 4-nitroimidazolyl anion to be a stable leaving group could favor such a cleavage mechanism. The steric bulk of the mesityl group might also influence the accessibility of the sulfur atom to incoming nucleophiles, thereby affecting the rate of S-N bond cleavage.

Solvent Effects on Reaction Pathways and Yields

The choice of solvent can significantly influence the reaction pathways and yields in the chemistry of nitroimidazoles. While specific studies on this compound are not extensively documented in publicly available literature, valuable insights can be drawn from investigations into the reactivity of analogous 4-nitroimidazole systems. The solvent's polarity, protic or aprotic nature, and its ability to solvate ions can all play critical roles in the kinetics and thermodynamics of a reaction.

For instance, in the N-alkylation of 4-nitroimidazole, a reaction analogous to the potential reactions of the de-sulfonated precursor to the title compound, the solvent has been shown to have a marked effect on the reaction yield. acs.orgrsc.org A study on the alkylation of 4-nitroimidazole with various alkylating agents demonstrated that polar aprotic solvents often provide superior yields compared to other solvent types. acs.orgrsc.org This is likely due to their ability to dissolve the reactants and stabilize charged intermediates or transition states without interfering with the nucleophilicity of the imidazole anion.

In one study, the alkylation of 4-nitroimidazole in the presence of potassium carbonate (K₂CO₃) as a base showed that acetonitrile (B52724) (CH₃CN) gave significantly better yields compared to dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF). acs.org This suggests that for certain reactions, while polarity is important, other solvent properties also play a key role. The use of water as a solvent has also been explored in the context of nucleophilic substitution reactions on nitroimidazoles, demonstrating its potential as a green solvent that can facilitate the displacement of the nitro group by carbon nucleophiles. rsc.org In some cases, reactions can proceed without any solvent at all, offering an environmentally friendly alternative. openaccesspub.org

The influence of the solvent is also critical in nucleophilic aromatic substitution (SNAr) reactions, where the nitro group can act as a leaving group. evitachem.com The stability of the Meisenheimer complex, a key intermediate in SNAr reactions, is highly dependent on the solvating power of the medium. Polar aprotic solvents are generally favored for these reactions as they can effectively solvate the cationic counter-ion without deactivating the nucleophile through hydrogen bonding.

The following table, based on data from the alkylation of 4-nitroimidazole, illustrates the impact of the solvent on reaction yields.

| Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Ethyl Bromoacetate | K₂CO₃ | Acetonitrile | 60 | 40 | acs.orgrsc.org |

| Ethyl Bromoacetate | K₂CO₃ | DMSO | 60 | Lower | acs.org |

| Ethyl Bromoacetate | K₂CO₃ | DMF | 60 | Lower | acs.org |

| Various | KOH | Acetonitrile | RT | <28 | acs.org |

This table is generated based on data for the alkylation of 4-nitroimidazole, a related compound, to illustrate the principle of solvent effects.

Regioselectivity in Reactions Involving the Imidazole Nucleus

Regioselectivity in reactions involving the imidazole nucleus of this compound is a critical aspect of its chemical reactivity. The substitution pattern on the imidazole ring is determined by the electronic properties of the existing substituents and the nature of the reacting species. The mesitylene-2-sulfonyl group at the N-1 position acts as a powerful activating group, while the nitro group at the C-4 position is a strong electron-withdrawing group.

In nucleophilic substitution reactions, the positions ortho and para to the nitro group (C-5 and C-2, respectively) are activated towards nucleophilic attack. The bulky mesitylenesulfonyl group can sterically hinder attack at the C-2 position, potentially favoring substitution at the C-5 position. Studies on related halogenated nitroimidazoles have shown that the regioselectivity of nucleophilic substitution is highly dependent on the nature of the nucleophile. researchgate.netlookchem.com For instance, in 2,4-dihalogeno-1-methyl-5-nitroimidazole, hard nucleophiles like methoxide (B1231860) preferentially attack the C-2 position, while soft nucleophiles such as amines and thiols favor reaction at the C-4 position. researchgate.netlookchem.com This principle, known as Hard and Soft Acids and Bases (HSAB) theory, can be a valuable predictor of regioselectivity.

The position of the nitro group itself is a key determinant of reactivity. In nucleophilic substitution reactions of halogenated nitroimidazoles, a halogen at C-5 (para to the N-1 activating group) is often more readily displaced than a halogen at C-4. psu.edu Furthermore, the nitro group itself can be displaced by certain nucleophiles, a reaction that is also subject to regiochemical control by the other ring substituents. rsc.org

The alkylation of the imidazole nitrogen is another important reaction where regioselectivity is paramount. In the case of an unsubstituted 4-nitroimidazole, alkylation can potentially occur at either of the two ring nitrogens. However, in the case of this compound, the N-1 position is already substituted. Any reaction at the ring nitrogens would first require the cleavage of the sulfonyl group. If the sulfonyl group were to be removed, subsequent N-alkylation of the resulting 4-nitroimidazole would lead to a mixture of 1-alkyl-4-nitroimidazole and 1-alkyl-5-nitroimidazole, with the ratio depending on the reaction conditions. Studies on the alkylation of 4(5)-nitroimidazole show that the reaction is sensitive to the base and solvent used, with certain conditions favoring the formation of the 1,4-disubstituted product. researchgate.net

The following table summarizes the observed regioselectivity in nucleophilic substitution reactions of a related dihalogenated nitroimidazole, illustrating the influence of the nucleophile's nature.

| Substrate | Nucleophile | Position of Attack | Product | Reference |

| 2,4-dihalogeno-1-methyl-5-nitroimidazole | Cyanide (hard) | C-2 | 2-Cyano-4-halogeno-1-methyl-5-nitroimidazole | researchgate.netlookchem.com |

| 2,4-dihalogeno-1-methyl-5-nitroimidazole | Methoxide (hard) | C-2 | 2-Methoxy-4-halogeno-1-methyl-5-nitroimidazole | researchgate.netlookchem.com |

| 2,4-dihalogeno-1-methyl-5-nitroimidazole | Amine (soft) | C-4 | 4-Amino-2-halogeno-1-methyl-5-nitroimidazole | researchgate.netlookchem.com |

| 2,4-dihalogeno-1-methyl-5-nitroimidazole | Thiol (soft) | C-4 | 4-Thio-2-halogeno-1-methyl-5-nitroimidazole | researchgate.netlookchem.com |

This table is based on data for a related dihalogenated nitroimidazole to demonstrate the principle of regioselectivity based on the hardness/softness of the nucleophile.

Applications As a Reagent in Chemical Synthesis

Role as a Condensing Agent in Oligonucleotide Synthesis

The synthesis of oligonucleotides is a cornerstone of modern biotechnology, requiring highly efficient methods for the formation of internucleotide phosphodiester bonds. Arylsulfonyl azolides, such as the closely related compound 1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT), are well-established condensing agents in this field. innospk.comscbt.compharmaffiliates.com However, specific studies detailing the application of 1-(Mesitylene-2-sulfonyl)-4-nitroimidazole for this purpose are not readily found in the current body of scientific literature. The following subsections will, therefore, address the anticipated, yet unconfirmed, role of this compound based on the general function of this chemical class.

Application in Phosphotriester Strategy for Oligodeoxyribonucleotide Synthesis

The phosphotriester strategy is a classic method for oligonucleotide synthesis that involves the formation of a phosphotriester linkage between nucleoside units. This approach relies on a condensing agent to activate a phosphodiester component for reaction with the hydroxyl group of another nucleoside. While MSNT is a prominent reagent in this context, there is no specific documented evidence of this compound being employed in the phosphotriester synthesis of oligodeoxyribonucleotides.

Mechanism of Internucleotide Bond Formation Facilitated by the Compound

For arylsulfonyl azolides in general, the proposed mechanism involves the activation of a phosphodiester component by the sulfonyl azolide. This reaction is thought to proceed through the formation of a highly reactive mixed phosphonic-sulfonic anhydride (B1165640). This intermediate is then susceptible to nucleophilic attack by the 5'-hydroxyl group of the growing oligonucleotide chain, leading to the formation of the desired internucleotide phosphotriester bond. The specific kinetics and mechanistic details for this compound in this process have not been experimentally determined or reported.

Comparison with Other Arylsulfonyl Azolide Condensing Agents

A meaningful comparison of this compound with other arylsulfonyl azolide condensing agents, such as MSNT or various tri- and tetrazolide derivatives, is hampered by the lack of performance data for the imidazole-based compound. Key comparative metrics for such reagents typically include reaction time, yield of the coupling step, and the extent of side reactions, such as sulfonylation of the 5'-hydroxyl group. Without experimental data, any comparison remains purely speculative.

Broader Utility in Organic Coupling Reactions

Beyond oligonucleotide synthesis, arylsulfonyl azolides have found application in other organic coupling reactions, including the formation of amide and ester bonds. These reagents can activate carboxylic acids, facilitating their reaction with amines or alcohols. While the related compound MSNT has been used to a limited extent in peptide synthesis, there are no specific reports in the scientific literature detailing the use of this compound for broader organic coupling reactions.

Potential as an Activating Agent in P(V) Chemistries**

The activation of pentavalent phosphorus (P(V)) species is central to the phosphotriester approach to oligonucleotide synthesis. The reactivity of the arylsulfonyl azolide is a critical factor in this activation. The nature of the azole leaving group influences the reactivity of the reagent. While extensive research exists for triazole and tetrazole derivatives in this context, there is no available research that specifically investigates the potential of this compound as an activating agent in P(V) chemistries. Its potential efficacy in this role remains to be determined through future research.

Computational and Theoretical Studies on 1 Mesitylene 2 Sulfonyl 4 Nitroimidazole

Electronic Structure Analysis via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules, providing insights into their reactivity and properties. For 1-(Mesitylene-2-sulfonyl)-4-nitroimidazole, DFT calculations can elucidate the distribution of electrons within the molecule and identify the regions most susceptible to chemical reactions.

Charge Distribution and Electrostatic Potentials

DFT calculations can generate a map of the electrostatic potential (ESP) on the molecular surface, indicating the distribution of charge. In this compound, the nitro group (-NO2) is strongly electron-withdrawing, leading to a significant polarization of the imidazole (B134444) ring. The ESP map would likely show a region of negative potential (red) around the oxygen atoms of the nitro group and the sulfonyl group, indicating their high electron density and ability to act as hydrogen bond acceptors. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms of the imidazole and mesitylene (B46885) rings, highlighting their susceptibility to nucleophilic attack.

The Mulliken charge analysis, another output of DFT calculations, would quantify the partial charges on each atom. It is anticipated that the nitrogen atom of the nitro group and the sulfur atom of the sulfonyl group would carry significant positive charges due to the electron-withdrawing nature of the attached oxygen atoms. The carbon atom at the 4-position of the imidazole ring, bonded to the nitro group, would also exhibit a positive charge, making it an electrophilic center.

Frontier Molecular Orbital Analysis (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactivity. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.

For this compound, the HOMO is expected to be localized primarily on the mesitylene ring, which is the most electron-rich part of the molecule. The LUMO, on the other hand, would likely be centered on the nitro-substituted imidazole ring, particularly on the nitro group, due to its strong electron-accepting character.

A small HOMO-LUMO energy gap suggests that the molecule can be easily excited and is therefore more reactive. asianpubs.orgresearchgate.net The presence of the electron-withdrawing sulfonyl and nitro groups is expected to lower the LUMO energy significantly, resulting in a relatively small HOMO-LUMO gap and indicating a high reactivity, particularly towards nucleophiles.

| Orbital | Expected Localization | Role in Reactivity |

|---|---|---|

| HOMO | Mesitylene Ring | Electron Donation |

| LUMO | Nitro-imidazole Ring | Electron Acceptance |

Mechanistic Pathway Elucidation using DFT Calculations

DFT calculations are instrumental in mapping the potential energy surface of a reaction, allowing for the elucidation of reaction mechanisms, including the identification of transition states and intermediates.

Transition State Characterization for Nucleophilic Attacks

Nucleophilic aromatic substitution (SNAr) is a key reaction for nitro-substituted imidazoles. DFT can be used to model the attack of a nucleophile on the imidazole ring of this compound. The calculations would aim to locate the transition state structure for this process. The transition state is a high-energy, unstable configuration along the reaction coordinate that connects the reactants and products.

The geometry of the transition state would reveal the trajectory of the incoming nucleophile and the departing leaving group. For an SNAr reaction, the transition state is expected to have a structure where the bond to the incoming nucleophile is partially formed and the bond to the leaving group (the mesitylene-sulfonyl group) is partially broken. The energy of this transition state determines the activation energy of the reaction and thus the reaction rate.

Energetic Profiles of Imidazole Ring Transformations

Beyond simple substitution, the imidazole ring can undergo various transformations. DFT can be used to compute the energetic profiles of these reaction pathways. This involves calculating the energies of all reactants, intermediates, transition states, and products.

For instance, the energetic profile for the SNAr reaction would show the initial energy of the reactants (this compound and the nucleophile), the energy of the transition state, and the final energy of the products. The difference in energy between the reactants and the transition state is the activation energy, while the difference between the reactants and products is the reaction energy (enthalpy). A negative reaction energy indicates an exothermic reaction, while a positive value indicates an endothermic one.

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State | +15.0 |

| Products | -10.0 |

Theoretical Insights into the Role of Substituents on Reactivity

DFT studies can systematically investigate the effect of different substituents on the reactivity of the parent molecule. By computationally replacing the methyl groups on the mesitylene ring or the nitro group on the imidazole ring with other functional groups, one can predict how these changes will affect the electronic structure and reactivity.

These theoretical studies can provide valuable insights for the rational design of new derivatives of this compound with tailored reactivity and properties.

Based on the conducted research, there is currently no publicly available scientific literature detailing specific computational and theoretical studies on the solvation model effects for the compound This compound .

Therefore, it is not possible to provide an article with data tables and detailed research findings on this specific topic as the primary research does not appear to be available in the public domain.

Advanced Research Directions and Future Perspectives

Design and Synthesis of Analogues with Tuned Reactivity Profiles

The core structure of 1-(Mesitylene-2-sulfonyl)-4-nitroimidazole offers a versatile scaffold for the design and synthesis of new analogues with tailored reactivity. The mesitylene (B46885) and nitroimidazole components can be systematically modified to fine-tune the electronic and steric properties of the molecule, thereby influencing its reactivity as a sulfonating agent or its potential as a biologically active compound.

Future research will likely focus on the synthesis of a library of analogues by introducing various substituents on both the mesitylene ring and the imidazole (B134444) ring. For instance, the introduction of electron-donating or electron-withdrawing groups on the mesitylene ring could modulate the electrophilicity of the sulfonyl group. Similarly, altering the position of the nitro group on the imidazole ring or replacing it with other functional groups could lead to compounds with novel properties. Recent studies on other 4-nitroimidazole (B12731) analogues have demonstrated that such modifications can lead to potent anticancer and antibacterial agents. nih.govresearchgate.net The synthesis of these new derivatives will likely employ established synthetic methodologies, such as the reaction of a substituted mesitylenesulfonyl chloride with the corresponding nitroimidazole derivative. evitachem.com

Table 1: Potential Analogues and their Desired Properties

| Analogue Type | Modification | Desired Property |

| Electronically Modified | Introduction of -OCH₃ or -CF₃ on mesitylene ring | Tuned sulfonating reactivity |

| Sterically Modified | Replacement of mesityl with bulkier or smaller aryl groups | Altered substrate scope |

| Biologically Active | Introduction of pharmacophores on the imidazole ring | Enhanced therapeutic potential |

Exploration of Novel Catalytic Roles in Organic Transformations

While this compound is primarily recognized as a sulfonating agent, its structural features suggest potential for novel catalytic applications. The presence of the imidazole ring, a known nucleophilic catalyst, and the sulfonyl group could enable the molecule to participate in a variety of organic transformations.

Future investigations could explore its efficacy as a catalyst in reactions such as acyl transfer, silylation, or even as a co-catalyst in transition metal-catalyzed cross-coupling reactions. The development of its catalytic potential would significantly broaden the utility of this compound beyond its current applications. A related compound, 1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT), is widely used as a coupling agent in peptide synthesis, highlighting the potential for N-sulfonyl-azole compounds to act as powerful activating agents. researchgate.netchemimpex.com

Development of Green Chemistry Approaches for Synthesis and Application

The principles of green chemistry are increasingly integral to modern chemical synthesis. Future research on this compound will undoubtedly focus on developing more environmentally benign methods for its synthesis and application. This includes the use of greener solvents, minimizing waste generation, and improving atom economy.

Current synthetic routes often rely on traditional organic solvents. evitachem.com A key area of future research will be the exploration of alternative reaction media, such as water, ionic liquids, or deep eutectic solvents. Furthermore, optimizing reaction conditions to reduce energy consumption and the use of hazardous reagents will be a priority. The application of the principles of green chemistry to the synthesis of related imidazole hybrids has already been reported, demonstrating the feasibility of such approaches. nih.govunibo.it

Integration with Flow Chemistry Methodologies for Enhanced Synthesis

Flow chemistry offers numerous advantages over traditional batch processing, including improved safety, scalability, and reaction control. The integration of the synthesis of this compound and its applications into continuous flow systems represents a significant area for future development.

Researchers will likely focus on designing and optimizing flow reactor setups for the key synthetic steps. This could lead to higher yields, reduced reaction times, and the ability to safely handle potentially hazardous intermediates. Furthermore, the use of in-line purification techniques within a flow system could streamline the entire process, making it more efficient and amenable to industrial-scale production.

In-depth Spectroscopic Investigations of Reaction Intermediates

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing its applications and designing more effective analogues. In-depth spectroscopic investigations will play a pivotal role in elucidating the nature of reaction intermediates.

Techniques such as in-situ NMR spectroscopy, stopped-flow UV-Vis spectroscopy, and mass spectrometry can be employed to detect and characterize transient species formed during its reactions. For example, identifying the intermediates in a sulfonation reaction would provide valuable insights into the reaction pathway and the factors that govern its efficiency and selectivity.

Expansion of Computational Models for Complex Reaction Systems

Computational chemistry provides a powerful tool for predicting the properties and reactivity of molecules and for modeling complex reaction systems. Future research will likely involve the development and application of sophisticated computational models to study this compound.

Density Functional Theory (DFT) calculations can be used to predict its geometric and electronic structure, as well as to model its reactivity in various transformations. Molecular dynamics simulations could be employed to study its interactions with other molecules, such as substrates or solvents, providing insights into the reaction dynamics. Such computational studies have already been applied to understand the regioselectivity of reactions involving other nitroimidazoles. derpharmachemica.comresearchgate.net These models will be invaluable for designing new analogues with desired properties and for predicting their behavior in complex chemical environments.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(Mesitylene-2-sulfonyl)-4-nitroimidazole, and how can reaction conditions be controlled to minimize side products?

- Methodology : The sulfonyl group can be introduced via reaction of mesitylenesulfonyl chloride with a nitroimidazole precursor under anhydrous conditions. Temperature control (0–5°C) and inert atmospheres (N₂/Ar) are critical to prevent hydrolysis or oxidation of sensitive intermediates. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended . Scalable synthesis may adopt eco-friendly protocols, such as solvent-free or microwave-assisted methods, to improve yield and reduce waste .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology : Use a combination of analytical techniques:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., sulfonyl and nitro groups) .

- LC-MS : Verify molecular weight (e.g., m/z 296.30 for C₁₁H₁₂N₄O₄S) and detect impurities .

- Melting point analysis : Compare observed mp (132–134°C) with literature values to assess crystallinity .

Q. What are the stability considerations for handling and storing this compound?

- Methodology : Store in airtight, light-resistant containers at –20°C to prevent degradation. Nitro groups are thermally sensitive; avoid prolonged exposure to temperatures >50°C. Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) to assess decomposition pathways .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodology : Perform density functional theory (DFT) calculations to map electron density at the nitro and sulfonyl groups, predicting reactivity with biological targets (e.g., nitroreductase enzymes). Molecular docking (using AutoDock Vina) can simulate interactions with protein active sites, enabling rational structural modifications .

Q. What experimental strategies resolve contradictions in spectroscopic data for structurally similar analogs?

- Methodology : If NMR signals overlap (e.g., aromatic protons), use deuterated solvents (DMSO-d₆) and 2D techniques (COSY, HSQC) to assign peaks unambiguously. For conflicting mass spectra, cross-validate with high-resolution mass spectrometry (HRMS) and X-ray crystallography .

Q. How can researchers design kinetic studies to elucidate the compound’s reactivity in biological systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.